JNJ-64619178 - 2086772-26-9

JNJ-64619178

Catalog Number: EVT-270827
CAS Number: 2086772-26-9
Molecular Formula: C22H23BrN6O2
Molecular Weight: 483.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-64619178 (JNJ-64619178) is a potent, selective, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). [, , , ] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair. [, ] JNJ-64619178 acts by binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby inhibiting its enzymatic activity. [, ] This inhibition leads to a decrease in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes. [, ]

Mechanism of Action

JNJ-64619178 functions through a pseudo-irreversible mechanism of action, binding simultaneously to both the SAM and protein substrate-binding pockets of the PRMT5/MEP50 complex. [, ] This binding effectively blocks the enzyme's catalytic activity, leading to a reduction in the symmetric dimethylation of target proteins, including SMD1/3 proteins, which are vital components of the spliceosome. [, ] By disrupting the normal function of the spliceosome, JNJ-64619178 induces a splicing burden within the cell, ultimately impacting gene expression and cellular processes like proliferation and survival. [, ]

Applications
  • Lung Cancer: Demonstrated potent in vitro and in vivo activity against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) models, inducing tumor growth inhibition and regression. [, ] It has also shown promise in combination with radiation therapy, enhancing radiosensitivity and suppressing neuroendocrine differentiation in prostate cancer cells. []
  • Hematologic Malignancies: Exhibited potent anti-proliferative activity in acute myeloid leukemia (AML) and non-Hodgkin lymphoma models, showing efficacy in both in vitro and in vivo settings. [, ] Preclinical studies also highlighted its potential in treating myelodysplastic syndromes (MDS), specifically in patients with splicing factor gene mutations. []
  • Solid Tumors: Showed preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other solid tumor types. [] It has also been investigated in glioblastoma, demonstrating potent inhibition of proliferation and viability in both normoxic and hypoxic conditions. [, ]
  • Clear Cell Sarcoma: Preclinical studies identified JNJ-64619178 as a potential therapeutic agent for clear cell sarcoma, showing potent and efficacious inhibition of tumor cell growth in vitro and in vivo. [, ]
  • Clostridioides difficile Infection: Research suggests potential for repurposing JNJ-64619178 as an inhibitor of the C. difficile-specific DNA adenine methyltransferase (CamA), potentially serving as a therapeutic antivirulence agent. []
Future Directions
  • Biomarker Development: Identification of predictive biomarkers for response to JNJ-64619178 treatment, such as splicing factor mutations, could help personalize therapy and improve clinical outcomes. [, ]
  • Combination Therapies: Exploring the synergistic potential of JNJ-64619178 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents, could further enhance its efficacy. [, ]
  • Clinical Trials: Continued clinical evaluation of JNJ-64619178 in various cancer types, including lung cancer, hematologic malignancies, and solid tumors, will further elucidate its therapeutic potential and inform optimal dosing strategies. [, , , ]

JNJ-64619178 is a potent, selective, and orally bioavailable protein arginine methyltransferase 5 (PRMT5) inhibitor. [, , , , , ] It exhibits a pseudo-irreversible mode of action by binding to both the S-adenosyl methionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex. [, ] Studies have shown its antitumor activity in various cancer models, including lung cancer, hematological malignancies, and adenoid cystic carcinoma. [, , , , , ]

GSK3326595

Compound Description: GSK3326595 is a potent and selective small-molecule inhibitor of PRMT5. [, , ] Similar to JNJ-64619178, it has been investigated in clinical trials for various cancers. [, ]

EPZ015938

Compound Description: EPZ015938 is another PRMT5 inhibitor, structurally distinct from JNJ-64619178. [] It has demonstrated efficacy in preclinical studies.

Relevance: While both target PRMT5, the distinct structures of EPZ015938 and JNJ-64619178 might lead to differences in their binding affinities, selectivity profiles, and pharmacological properties. []

MRTX1719

Compound Description: MRTX1719 is an MTA-cooperative PRMT5 inhibitor. [] This mechanism allows it to selectively target tumors with MTAP deletion, which leads to MTA accumulation and enhances MRTX1719's inhibitory activity. []

Relevance: Unlike JNJ-64619178, MRTX1719 exploits the MTAP deletion status for selective targeting of cancer cells. [] This suggests a distinct binding mode compared to JNJ-64619178, potentially offering an improved safety profile by sparing MTAP-proficient cells.

SGC0946

Compound Description: SGC0946 is a SAM-competitive inhibitor originally developed to target DOT1L, a histone methyltransferase. [] It has shown inhibitory activity against CamA, a C. difficile-specific DNA adenine methyltransferase. []

Relevance: Although SGC0946 inhibits a different methyltransferase, its ability to inhibit CamA, another SAM-dependent enzyme, suggests potential cross-reactivity with PRMT5, similar to JNJ-64619178, which also targets the SAM-binding pocket. []

SGC8158

Compound Description: SGC8158 is a SAM-competitive inhibitor designed to target PRMT7. [] It has demonstrated inhibitory activity against CamA in vitro. []

Relevance: Like JNJ-64619178, SGC8158 targets the SAM-binding site of a protein arginine methyltransferase. [] This structural similarity might translate to overlapping activity profiles and potential cross-reactivity.

PH020-803

Compound Description: PH020-803 is an MTA-cooperative and brain-penetrable PRMT5 inhibitor. [] It exhibits selective cytotoxicity towards MTAP-deleted tumor cells, sparing MTAP-proficient cells and minimizing hematological toxicity. []

Relevance: Compared to JNJ-64619178, PH020-803 showcases an improved safety profile due to its MTA-cooperative mechanism. [] Additionally, its brain-penetrating ability suggests potential applications in treating brain tumors, which may differ from JNJ-64619178. []

Properties

CAS Number

2086772-26-9

Product Name

Onametostat

IUPAC Name

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

Molecular Formula

C22H23BrN6O2

Molecular Weight

483.37

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1

InChI Key

DBSMLQTUDJVICQ-CJODITQLSA-N

SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Solubility

Soluble in DMSO

Synonyms

JNJ-64619178; JNJ 64619178; JNJ64619178.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.